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molecular formula C13H8F3NO B8169164 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde

Cat. No. B8169164
M. Wt: 251.20 g/mol
InChI Key: PHTNYSHNYFGRRK-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

2-(2-(trifluoromethyl)phenyl)nicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromonicotinaldehyde and (2-(trifluoromethyl)phenyl)boronic acid (40 mg, 93.2 mg theoretical, 42.9%). LC-MS m/z 252.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8].[F:13][C:14]([F:25])([F:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1B(O)O>>[F:13][C:14]([F:25])([F:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC=N1
Step Three
Name
Quantity
40 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1=C(C=O)C=CC=N1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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